Picolinoyl chloride hydrochloride
Overview
Description
Picolinoyl chloride hydrochloride, also known as Pyridine-2-carbonyl chloride hydrochloride, is a compound with the molecular formula C6H4ClNO and a molecular weight of 178.01 . It is used in the synthetic preparation of various pharmaceutical goods and for the synthesis of active esters of isonicotinic and picolinic acids .
Molecular Structure Analysis
The InChI code for Picolinoyl chloride hydrochloride is 1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H . This indicates the structural formula of the compound.Physical And Chemical Properties Analysis
Picolinoyl chloride hydrochloride appears as a white to gray to red powder or crystal . It has a melting point of 123°C . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry
- Application: Picolinoyl chloride hydrochloride was used in the quantification of estrone and estradiol in human serum. It enabled highly sensitive and specific detection of these estrogens by enhancing their response in mass spectrometry. This methodology demonstrates the chemical's utility in enhancing analytical sensitivity in biological assays (Yamashita et al., 2007).
Alcohol Protecting Group in Synthetic Chemistry
- Application: The picolinoyl group, derived from picolinoyl chloride, has been identified as an efficient alcohol protecting group in organic synthesis. It can be selectively cleaved under neutral conditions, showcasing its usefulness in complex organic synthesis (Baek et al., 2005).
Synthesis of Pyridine-Carboxylate Derivatives
- Application: In a study on synthesizing pyridine-carboxylate derivatives of hydroxysteroids, picolinoyl chloride hydrochloride played a critical role. This process is essential for creating derivatives that can be easily analyzed using liquid chromatography and mass spectrometry, underscoring its importance in steroid analysis (Yamashita et al., 2007).
OLED Research
- Application: In the context of organic light-emitting diodes (OLEDs), the degradation of picolinate (derived from picolinoyl chloride hydrochloride) was studied. This research is crucial for understanding the stability and performance of OLEDs (Baranoff et al., 2012).
Macrocycle Synthesis
- Application: Picolinoyl chloride was used in the synthesis of a unique macrocyclic tris(picolinolato)-4-tert-butylcalix[4]arene. This compound demonstrated interesting chemical properties due to its structure, illustrating the role of picolinoyl chloride in creating novel macrocyclic compounds (Lee et al., 2012).
Porphyrazine Dimer Synthesis
- Application: Picolinoyl chloride hydrochloride was integral in synthesizing a novel porphyrazine dimer. This work contributes to the field of inorganic chemistry, particularly in the study of metal-linked macrocyclic compounds (Zhong et al., 2005).
Safety And Hazards
Picolinoyl chloride hydrochloride is classified as harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid inhalation of dusts, and to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water .
Relevant Papers A paper titled “Picolinoyl functionalized MOF ligands for an air-promoted secondary alcohol oxidation with CuBr” discusses a novel Zr-derived metal–organic framework (MOF) ligand that was designed and synthesized, and found to effect efficient Cu (I)-catalyzed oxidations of secondary alcohols .
properties
IUPAC Name |
pyridine-2-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPHVHVAGBKHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192955 | |
Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinoyl chloride hydrochloride | |
CAS RN |
39901-94-5 | |
Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39901-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picolinoyl Chloride Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ79PL9X87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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